Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide
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Overview
Description
“Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide” is a compound that falls under the category of difluoromethylation processes. These processes are based on X–CF 2 H bond formation where X is C (sp), C (sp 2), C (sp 3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp 2)–H bond has also been accomplished through Minisci-type radical chemistry . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Chemical Reactions Analysis
The chemical reactions involving difluoromethyl compounds are diverse. Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp 3)–CF 2 H bonds . The formation of X–CF 2 H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF 2 H .Scientific Research Applications
Novel Reagents for Organic Synthesis
Difluoromethyl 2-pyridyl sulfone has been identified as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This discovery presents a new pathway in organic synthesis, particularly in the fluorination of various organic compounds. The fluorinated sulfinate intermediate in this reaction showcases stability, observable via (19)F NMR and can be trapped with CH(3)I (Zhao, Huang, Zhu, & Hu, 2010).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research into the environmental degradation of polyfluoroalkyl chemicals, including compounds similar to Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide, reveals their potential transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). This transformation occurs through abiotic and microbial degradation processes, contributing to the understanding of the environmental fate of these compounds (Liu & Avendaño, 2013).
Synthesis of Sulfur(VI) Fluorides
The development of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) as a crystalline reagent for the synthesis of sulfur(VI) fluorides represents another significant application. AISF aids in the synthesis of a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This development is crucial for the creation of novel fluorinated compounds in pharmaceutical and industrial chemistry (Zhou et al., 2018).
Photoredox Systems for Catalytic Fluoromethylation
The use of difluoromethyl groups in photoredox catalysis has been explored for the fluoromethylation of carbon-carbon multiple bonds. This approach is significant in synthesizing various organofluorine compounds, particularly in pharmaceuticals and agrochemicals. The research outlines the use of stable, electrophilic fluoromethylating reagents in catalytic systems under mild conditions (Koike & Akita, 2016).
Future Directions
The future directions of research in difluoromethylation processes are promising. The recent advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . The precise site-selective installation of CF 2 H onto large biomolecules such as proteins is an exciting departure in this sub-field .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-fluorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-8-3-1-7(2-4-8)9-5-6-15-11(16-9)17-10(13)14/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWYXROAPNBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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